molecular formula C20H36ClN2OPRu B2519849 Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) CAS No. 863971-62-4

Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II)

Cat. No.: B2519849
CAS No.: 863971-62-4
M. Wt: 488.0 g/mol
InChI Key: RZCAJPSOQUIHSH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) is a useful research compound. Its molecular formula is C20H36ClN2OPRu and its molecular weight is 488.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalytic Applications

  • Electron-Rich Pincer Complexes : The ruthenium(II) hydrido borohydride pincer complexes, including those related to Carbonylchlorohydrido-ruthenium(II), have been synthesized and studied for their structure and catalytic applications. These complexes are known for catalyzing dehydrogenation of alcohols and hydrogenation of esters (Zhang, Balaraman, Leitus, & Milstein, 2011).

  • Catalytic Efficiency in Transfer Hydrogenation : Ruthenium(II) carbonyl complexes with pyridine carboxamide ligands have shown catalytic efficiency in transfer hydrogenation reactions. These complexes have been characterized for their spectral properties and tested for their catalytic activity (Ramachandran & Viswanathamurthi, 2013).

  • Coupling Cyclization of Alcohols : A ruthenium complex demonstrated high efficiency in the coupling cyclization of γ-amino alcohols with secondary alcohols, yielding pyridine or quinoline derivatives. This complex showed potential for industrial applications (Pan et al., 2016).

Functionalized Ruthenium(II) Complexes

  • PhotoCORMs and Bioconjugates : Functionalized ruthenium(II) dicarbonyl complexes have been synthesized, with potential applications in biosensing and biomedical fields. These complexes, when attached to peptide nucleic acid (PNA) monomers, retain their properties and are useful for cellular uptake (Bischof et al., 2013).

  • B–H Bond Cleavage and Catalysis : Dearomatized ruthenium pincer complexes based on PNP or PNN ligands, related to the structure of Carbonylchlorohydrido-ruthenium(II), have been studied for B–H bond cleavage and catalytic aryl–boron coupling reactions. This highlights their potential in chemical catalysis (Anaby et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) can be achieved through a series of reactions involving the coordination of the ligand to the ruthenium center followed by the addition of carbonylchlorohydrido ligand.", "Starting Materials": [ "6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine", "ruthenium trichloride hydrate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "carbon monoxide", "hydrogen chloride gas" ], "Reaction": [ "The first step involves the synthesis of the ligand by reacting 6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine with ruthenium trichloride hydrate in the presence of sodium borohydride as a reducing agent.", "The resulting complex is then purified and reacted with hydrochloric acid to remove any uncoordinated ligand and to protonate the amine groups.", "The next step involves the addition of sodium hydroxide to the solution to adjust the pH and to deprotonate the ligand.", "The final step involves the addition of carbon monoxide and hydrogen chloride gas to the solution to form the final product Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II)." ] }

CAS No.

863971-62-4

Molecular Formula

C20H36ClN2OPRu

Molecular Weight

488.0 g/mol

IUPAC Name

carbon monoxide;chloro(hydrido)ruthenium;N-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]-N-ethylethanamine

InChI

InChI=1S/C19H35N2P.CO.ClH.Ru.H/c1-9-21(10-2)14-16-12-11-13-17(20-16)15-22(18(3,4)5)19(6,7)8;1-2;;;/h11-13H,9-10,14-15H2,1-8H3;;1H;;/q;;;+1;/p-1

InChI Key

RZCAJPSOQUIHSH-UHFFFAOYSA-M

SMILES

CCN(CC)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C.[C-]#[O+].Cl[Ru]

Canonical SMILES

CCN(CC)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C.[C-]#[O+].Cl[RuH]

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.